molecular formula C18H16N2O2 B2418966 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 40487-22-7

1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2418966
CAS No.: 40487-22-7
M. Wt: 292.338
InChI Key: DBBDDQSVGAILNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with benzyl and benzylamino groups at the 1 and 3 positions, respectively. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the condensation of benzylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction typically requires an organic solvent such as ethanol or dichloromethane and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Comparison with Similar Compounds

Uniqueness: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(benzylamino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-11-16(19-12-14-7-3-1-4-8-14)18(22)20(17)13-15-9-5-2-6-10-15/h1-11,19H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDDQSVGAILNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.